molecular formula C10H15ClN2O B14374734 N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine CAS No. 88558-89-8

N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine

Cat. No.: B14374734
CAS No.: 88558-89-8
M. Wt: 214.69 g/mol
InChI Key: ZNCLDOBSPISLSE-UHFFFAOYSA-N
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Description

N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is a chemical compound that features a chloropyridine moiety linked to an amine group via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine typically involves the reaction of 5-chloropyridine-2-ol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the chloropyridine is replaced by the ethoxyamine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloropyridine moiety can be reduced to form a dihydropyridine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyamine group can form hydrogen bonds with active sites, while the chloropyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}methylamine
  • N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}ethylamine
  • N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}butylamine

Uniqueness

N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine is unique due to its specific structural features, such as the propylamine group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

88558-89-8

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

N-[2-(5-chloropyridin-2-yl)oxyethyl]propan-1-amine

InChI

InChI=1S/C10H15ClN2O/c1-2-5-12-6-7-14-10-4-3-9(11)8-13-10/h3-4,8,12H,2,5-7H2,1H3

InChI Key

ZNCLDOBSPISLSE-UHFFFAOYSA-N

Canonical SMILES

CCCNCCOC1=NC=C(C=C1)Cl

Origin of Product

United States

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